REACTION_CXSMILES
|
[NH2:1][NH2:2].C1(C)C=CC(S([O:12][CH2:13][C@H:14]([NH:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[C:15](OC)=O)(=O)=O)=CC=1>C(Cl)Cl>[C:23]([O:22][C:20]([NH:19][CH:14]1[CH2:15][NH:2][NH:1][C:13]1=[O:12])=[O:21])([CH3:26])([CH3:25])[CH3:24]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred under nitrogen at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was continuously extracted for 14 hours with methylene chloride (700 ml)
|
Duration
|
14 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1C(NNC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.15 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][NH2:2].C1(C)C=CC(S([O:12][CH2:13][C@H:14]([NH:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[C:15](OC)=O)(=O)=O)=CC=1>C(Cl)Cl>[C:23]([O:22][C:20]([NH:19][CH:14]1[CH2:15][NH:2][NH:1][C:13]1=[O:12])=[O:21])([CH3:26])([CH3:25])[CH3:24]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred under nitrogen at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was continuously extracted for 14 hours with methylene chloride (700 ml)
|
Duration
|
14 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1C(NNC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.15 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |